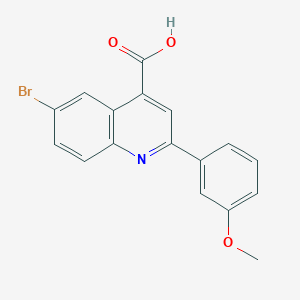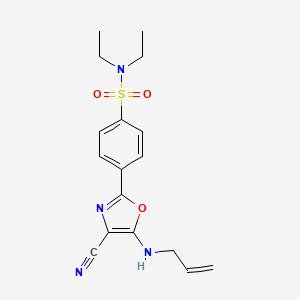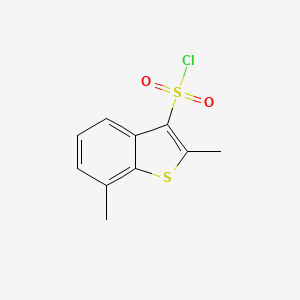
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 351329-64-1. It has a molecular weight of 358.19 .
Synthesis Analysis
Quinoline, the core structure of the compound, has been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid” is characterized by the presence of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C17H12BrNO3/c1-22-12-4-2-3-10(7-12)16-9-14(17(20)21)13-8-11(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21) .Chemical Reactions Analysis
The synthesis of quinoline derivatives involves various chemical reactions. For instance, the construction of the quinoline scaffold often involves transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
The compound “6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid” has a molecular weight of 358.19 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is used in the synthesis of novel compounds. For example, it has been utilized in the synthesis of novel 5-methoxyindole-3-carboxylic acids, which are of interest as starting materials for the synthesis of biologically active compounds (Grinev et al., 1987).
Photophysical Properties Study
This compound is also studied for its photophysical properties. Research includes the synthesis of 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, which shows dual emissions and large Stokes shift emission patterns, demonstrating that the emission properties of compounds depend on the solvent polarity (Padalkar & Sekar, 2014).
Antimicrobial and Antimalarial Agents
Additionally, derivatives of this compound have been synthesized and evaluated for antimicrobial and antimalarial activities. For instance, a series of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives have shown promising results against various microorganisms and P. falciparum, a malaria-causing parasite (Parthasaradhi et al., 2015).
Synthesis of Diuretic Compounds
The compound has also been used in the synthesis of diuretic agents. Research includes the synthesis of 9-Bromo-7-Hydroxy-5-Oxo-2,3-Dihydro-1H,5H-Pyrido[3,2,1-ij]Quinoline-6-Carboxylic Acid Anilides, which have shown increased diuretic activity compared to their non-brominated analogs (Ukrainets et al., 2013).
Zukünftige Richtungen
Quinoline and its derivatives have gained significant attention due to their versatile applications in various fields. They are vital scaffolds for leads in drug discovery and play a major role in medicinal chemistry . Therefore, the future directions for “6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid” and similar compounds may involve further exploration of their potential applications in drug discovery and other areas of chemistry.
Wirkmechanismus
Target of Action
The primary targets of “6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid” are currently unknown. The compound is a product for proteomics research
Mode of Action
Quinoline derivatives have been known to interact with various targets, receptors, or microorganisms . The specific interactions of this compound with its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Quinoline derivatives have been found to impact a variety of biochemical pathways , but the specific pathways influenced by this compound remain to be elucidated.
Result of Action
Quinoline derivatives have been found to exhibit various biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects . The specific effects of this compound are subject to further investigation.
Eigenschaften
IUPAC Name |
6-bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c1-22-12-4-2-3-10(7-12)16-9-14(17(20)21)13-8-11(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGMFZLPSOECIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dichlorobenzoyl)-4-[[5-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B2468232.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2468235.png)
![(2S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2468236.png)
![3,4-difluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2468240.png)
![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2468241.png)
![(E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2468243.png)

![N-(4-(tert-butyl)phenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2468245.png)

![3-[5-(Difluoromethyl)-1H-1,2,4-triazol-3-yl]benzoic acid](/img/structure/B2468247.png)



![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-2-yl)methanone](/img/structure/B2468254.png)